1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carboxylic acid
Description
1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carboxylic acid (CAS: 883545-30-0) is an indole derivative characterized by a methoxyethyl substituent at the N1-position, a methyl group at C2, and a carboxylic acid moiety at C3. Its molecular formula is C₁₃H₁₅NO₃ (molecular weight: 233.27 g/mol) . This compound’s structural features, such as the methoxyethyl side chain, may influence its solubility, bioavailability, and binding affinity to biological targets compared to simpler indole analogs .
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-12(13(15)16)10-5-3-4-6-11(10)14(9)7-8-17-2/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPHZUZJIYOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylindole, which serves as the core structure.
Methoxy-Ethyl Group Introduction: The methoxy-ethyl group is introduced through a nucleophilic substitution reaction using 2-methoxyethanol as the nucleophile.
Carboxylation: The final step involves the carboxylation of the indole ring to introduce the carboxylic acid group. This can be achieved through a Friedel-Crafts acylation reaction using carbon dioxide as the electrophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carboxylic acid with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Structural and Physicochemical Properties
Pharmacological Activities
- Anti-inflammatory and Analgesic Effects: Schiff bases of 2-methyl-1H-indole-3-carbohydrazide (e.g., VI(a-e)) demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, with hydroxyl and methoxy substituents enhancing efficacy .
- Enzyme Inhibition: 1-(3-(4-Chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid (69) (a fragment-based Mcl1 inhibitor) highlights the role of bulky N1 substituents in enhancing binding to hydrophobic pockets of target proteins . The methoxyethyl group in the target compound may offer similar advantages in enzyme interactions .
Commercial Availability and Handling
Biological Activity
1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methoxyethyl group and a carboxylic acid moiety attached to an indole scaffold. The indole structure is known for its ability to interact with various biological targets, making it a valuable framework in medicinal chemistry.
1. Antioxidant Activity
Research has demonstrated that indole derivatives exhibit significant antioxidant properties. A study highlighted the antioxidant potential of similar compounds, indicating that the presence of methoxy groups enhances their activity by stabilizing free radicals .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | TBD |
| Reference Compound (e.g., Ascorbic Acid) | 95% |
2. Anti-inflammatory Activity
Indole derivatives are noted for their anti-inflammatory effects. In studies involving related compounds, it was observed that modifications at the indole position could lead to enhanced anti-inflammatory activity. For instance, compounds with hydroxyl and methoxy groups demonstrated significant inhibition of inflammation in animal models .
3. Analgesic Activity
The analgesic properties of indole derivatives have been extensively studied. The compound is suggested to act similarly to non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief through peripheral mechanisms. Experimental results indicated that certain analogs exhibited latency times comparable to standard analgesics like aspirin .
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives can often be correlated with their structural features. Key observations include:
- Methoxy Substitution : The presence of methoxy groups generally enhances biological activity by increasing lipophilicity and improving receptor binding.
- Carboxylic Acid Group : Essential for maintaining activity, as seen in various SAR studies focusing on CB1 receptor modulation .
Case Studies
Several studies have explored the biological potential of indole derivatives:
- Antioxidant and Antimicrobial Studies : Compounds similar to this compound were evaluated for their ability to scavenge free radicals and inhibit microbial growth. Results indicated promising antioxidant activity alongside moderate antibacterial effects against Gram-positive bacteria .
- Analgesic Efficacy : In a controlled study, derivatives were tested using the hot plate method in mice, revealing significant increases in pain threshold, suggesting effective analgesic properties comparable to conventional NSAIDs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Methoxy-ethyl)-2-methyl-1H-indole-3-carboxylic acid, and what are their critical reaction parameters?
- Methodology : Synthesis typically involves multi-step reactions starting from indole-3-carboxylic acid derivatives. Key steps include alkylation of the indole nitrogen with 2-methoxyethyl groups and methylation at the 2-position. Critical parameters include:
- Reagents : Use of alkylating agents like 2-methoxyethyl chloride under basic conditions (e.g., NaH in DMF) .
- Temperature : Controlled reflux (80–100°C) in aprotic solvents such as THF or DMF to avoid side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
- Table 1 : Comparison of Synthetic Approaches
| Starting Material | Alkylation Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Bromo-indole-3-carboxylic acid | 2-Methoxyethyl bromide | DMF | 62 | |
| Indole-3-carboxylic acid methyl ester | 2-Methoxyethyl tosylate | THF | 55 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodology :
- NMR : Analyze δ 7.2–7.8 ppm (aromatic protons), δ 3.6–4.2 ppm (methoxyethyl -OCH2CH2O-), and δ 2.5 ppm (methyl group) .
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy group (C-O-C ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]+ and fragmentation patterns .
Q. How does the substitution pattern influence chemical reactivity compared to simpler indole-3-carboxylic acid derivatives?
- Methodology : The 2-methyl group increases steric hindrance, reducing electrophilic substitution at the 3-position. The 2-methoxyethyl group enhances solubility in polar solvents and may participate in hydrogen bonding .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodology : Use hybrid functionals (e.g., B3LYP) to model electron density and frontier molecular orbitals. Validate against experimental UV-Vis and redox potentials .
- Example : DFT calculations at the 6-311G++(d,p) basis set can predict nucleophilic attack sites on the indole ring .
Q. How can researchers resolve discrepancies in NMR or mass spectrometry data?
- Methodology :
- NMR Conflicts : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. Deuteration studies may clarify exchangeable protons .
- Mass Spec : High-resolution MS (HRMS) to distinguish isobaric fragments. Compare with synthetic intermediates to identify impurities .
Q. What strategies enhance solubility for bioactivity assays?
- Methodology :
- Derivatization : Convert carboxylic acid to sodium salts or methyl esters .
- Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability .
Q. What challenges arise in regioselective functionalization of the indole nucleus?
- Methodology :
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution to the 5- or 6-positions .
- Catalysis : Use Pd-catalyzed C-H activation for selective modifications .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across cell-based assays?
- Methodology :
- Control Experiments : Verify compound stability in assay media (e.g., pH 7.4, 37°C) via HPLC .
- Metabolic Interference : Test for off-target effects using kinase profiling panels or siRNA knockdowns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
